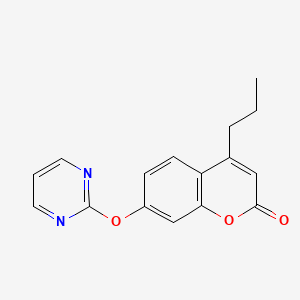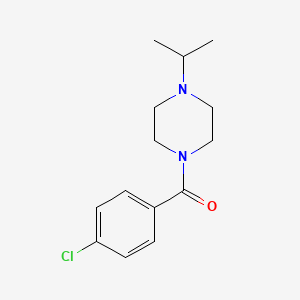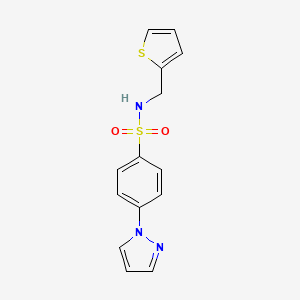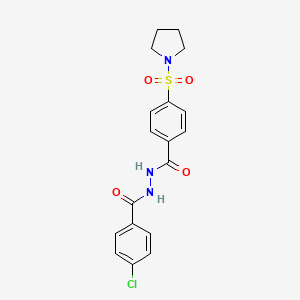![molecular formula C13H18N4S B7478951 N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, commonly known as THPTD, is a chemical compound that has been used in various scientific research applications. THPTD is a heterocyclic compound that contains a benzothiophene ring and a pyrimidine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of THPTD is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. THPTD has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, THPTD has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
THPTD has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties. THPTD has been shown to reduce the production of reactive oxygen species and inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, THPTD has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPTD has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of DNA, RNA, and proteins. The compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, THPTD has some limitations, including its limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Direcciones Futuras
There are several future directions for research on THPTD, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer agent and as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Future studies could focus on optimizing the synthesis of THPTD and developing new derivatives with improved properties. Additionally, further studies are needed to determine the safety and efficacy of THPTD in clinical settings.
Métodos De Síntesis
The synthesis of THPTD involves several steps, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with ethyl chloroacetate to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with 2,4-pentanedione in the presence of acetic acid to yield THPTD. Other methods of synthesis have also been reported, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with 2,4-pentanedione in the presence of ammonium acetate and acetic acid.
Aplicaciones Científicas De Investigación
THPTD has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. The compound has also been used as a metal ion chelator and as a potential anti-cancer agent. THPTD has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in these cells. Additionally, THPTD has been used as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c14-6-3-7-15-12-11-9-4-1-2-5-10(9)18-13(11)17-8-16-12/h8H,1-7,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIJUFQIXNZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)

![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)


![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

